Product packaging for 5-Bromo-2-methylpyridine-3-carboxamide(Cat. No.:CAS No. 1346541-61-4)

5-Bromo-2-methylpyridine-3-carboxamide

Cat. No.: B3098892
CAS No.: 1346541-61-4
M. Wt: 215.05 g/mol
InChI Key: SGZMKLMFJKEYOD-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyridine-3-carboxamide (CAS 1346541-61-4) is a high-purity chemical building block designed for research applications in organic synthesis and drug discovery. This compound features a pyridine ring substituted with a bromo atom at the 5-position, a methyl group at the 2-position, and a carboxamide functional group at the 3-position, making it a versatile intermediate for constructing more complex molecules . The molecular formula is C7H7BrN2O, and it has a molecular weight of 215.05 . As a valuable scaffold in medicinal chemistry, this brominated pyridine derivative is used by researchers to develop novel active compounds. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the carboxamide group can participate in hydrogen bonding, influencing the pharmacokinetic properties of the resulting molecules. Researchers should handle this material with appropriate safety precautions. The compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to use personal protective equipment including gloves, eye protection, and a dust mask, and to store it in an inert atmosphere at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O B3098892 5-Bromo-2-methylpyridine-3-carboxamide CAS No. 1346541-61-4

Properties

IUPAC Name

5-bromo-2-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZMKLMFJKEYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284022
Record name 5-Bromo-2-methyl-3-pyridinecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346541-61-4
Record name 5-Bromo-2-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346541-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies Towards 5 Bromo 2 Methylpyridine 3 Carboxamide

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis of 5-Bromo-2-methylpyridine-3-carboxamide identifies the primary amide bond as the most logical point for disconnection. This approach simplifies the target molecule into two key synthons: a carbonyl-containing pyridine (B92270) fragment, such as 5-bromo-2-methylnicotinic acid or its corresponding acyl chloride/ester, and an ammonia (B1221849) equivalent.

Further deconstruction of the pyridine core, 5-bromo-2-methylnicotinic acid, points to several potential foundational precursors. The synthesis can be envisioned as originating from simpler, more readily available pyridine derivatives. Key strategic precursors identified through this analysis include:

5-Bromo-2-methylpyridine (B113479) (5-bromo-2-picoline): This intermediate can potentially be carboxylated at the 3-position.

5-bromo-2-methylpyridin-3-amine (B1289001): This precursor can be converted to the carboxylic acid via a Sandmeyer-type reaction (diazotization followed by cyanation and hydrolysis) or other functional group interconversions.

Halogenated Pyridine-3-carboxylic Acid Derivatives: Building the molecule could start from a pre-existing nicotinic acid framework, which is then halogenated and methylated.

The selection of a specific synthetic route often depends on the availability of starting materials, desired yield, and scalability of the reactions involved.

Synthesis of Key Pyridine Building Blocks

Preparation of 5-Bromo-2-methylpyridine (e.g., 5-bromo-2-picoline)

5-Bromo-2-methylpyridine, also known as 5-bromo-2-picoline, is a crucial halogenated intermediate. chemicalbook.com One prominent synthetic pathway begins with 5-nitro-2-chloropyridine. google.comchemicalbook.com This multi-step process involves the initial formation of 5-nitro-2-methylpyridine through a condensation reaction with diethyl malonate, followed by decarboxylation. chemicalbook.comgoogle.com The nitro group is then reduced to an amine, typically using a catalyst like Pd/C, to yield 5-amino-2-methylpyridine. The final step involves a Sandmeyer-type reaction where the amino group is diazotized with a sodium nitrite (B80452) solution and subsequently replaced by bromine. chemicalbook.comgoogle.com

An alternative route starts from 6-methyl-3-pyridinecarboxylic acid. google.com The synthesis proceeds through several stages:

Esterification: The carboxylic acid is converted to its ethyl ester by reacting with ethanol (B145695) in the presence of an acid catalyst. google.com

Amidation: The resulting ester undergoes ammonolysis with ammonia water to form 6-methyl-3-pyridine carboxamide. google.com

Hofmann Degradation: The amide is converted to 6-methyl-3-aminopyridine. google.com

Bromination: The final step involves the reaction of the aminopyridine with a brominating reagent in the presence of hydrobromic acid and a copper(I) bromide catalyst to yield 5-bromo-2-methylpyridine. google.com

Starting MaterialKey ReagentsIntermediate(s)Final ProductRef
5-nitro-2-chloropyridine1. Diethyl malonate, NaH2. H+ (decarboxylation)3. Pd/C, H2 (reduction)4. NaNO2, HBr/Br25-nitro-2-methylpyridine, 5-amino-2-methylpyridine5-Bromo-2-methylpyridine google.com, chemicalbook.com
6-methyl-3-pyridinecarboxylic acid1. Ethanol, H+2. Ammonia water3. Halogen/NaOH (Hofmann)4. NaNO2, HBr, CuBr6-methyl-3-pyridinecarboxylic acid ethyl ester, 6-methyl-3-pyridine carboxamide, 6-methyl-3-aminopyridine5-Bromo-2-methylpyridine google.com

Synthesis of Halogenated Pyridine-3-carboxylic Acid Derivatives

The direct synthesis of 5-bromo-2-methylpyridine-3-carboxylic acid (also known as 5-bromo-2-methylnicotinic acid) is a pivotal step. While this compound is commercially available, its synthesis is essential for a complete manufacturing process. Synthetic strategies often involve building upon a pre-functionalized pyridine ring. For instance, methods for preparing analogous compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid have been described. nih.gov These syntheses often start with di-halogenated pyridine carboxylates, such as methyl 2,6-dichloropyridine-3-carboxylate. nih.gov The process involves regioselective nucleophilic substitution of the halogens with other functional groups, followed by bromination of the ring at the 5-position and subsequent hydrolysis of the ester to yield the desired carboxylic acid. nih.gov

Precursor TypeGeneral StrategyKey StepsExample Product ClassRef
Dihalogenated Pyridine EsterRegioselective Nucleophilic Substitution1. Substitution at C6 (e.g., with thiolate)2. Substitution at C2 (e.g., methoxylation)3. Oxidation and further substitution4. Bromination5. HydrolysisHalogenated Pyridine-3-carboxylic Acids nih.gov

Synthesis of Aminopyridine Intermediates (e.g., 5-bromo-2-methylpyridin-3-amine)

5-bromo-2-methylpyridin-3-amine serves as another key intermediate. A common and efficient method for its preparation is the reduction of a nitro-substituted precursor. chemicalbook.com Specifically, 2-methyl-3-nitro-5-bromopyridine is treated with a reducing agent such as iron powder in the presence of an activator like ammonium (B1175870) chloride in a methanol/water solvent system. The reaction, conducted under reflux, typically results in a high yield of the desired aminopyridine. chemicalbook.com

Another synthetic approach is the Curtius rearrangement, which starts from a carboxylic acid. chemicalbook.com For example, 5-bromo-6-methylnicotinic acid can be converted to 5-bromo-6-methylpyridin-3-ylamine. This process involves treating the carboxylic acid with diphenylphosphoryl azide (B81097) (DPPA) and a base like triethylamine (B128534) in a suitable solvent. The reaction proceeds through an acyl azide intermediate which rearranges to an isocyanate, and is subsequently hydrolyzed to the amine. chemicalbook.com

Starting MaterialReagentsConditionsProductRef
2-methyl-3-nitro-5-bromopyridineIron powder, Ammonium chlorideMethanol/Water, Reflux (80°C)5-bromo-2-methylpyridin-3-amine chemicalbook.com
5-bromo-6-methylnicotinic acidDiphenylphosphoryl azide (DPPA), Triethylaminetert-Butanol/DMF, Heat (100°C)5-bromo-6-methylpyridin-3-ylamine chemicalbook.com

Formation of the Carboxamide Functionality

The final stage of the synthesis involves the creation of the carboxamide group at the 3-position of the pyridine ring. This transformation is typically achieved through standard amidation procedures.

Amidation Reactions of Pyridine Carboxylic Acids or Esters

The most direct method for forming this compound is the amidation of 5-bromo-2-methylpyridine-3-carboxylic acid. This conversion requires the activation of the carboxylic acid. Common methods include:

Acyl Chloride Formation: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. This intermediate is then treated with ammonia or an ammonium salt to yield the primary amide.

Peptide Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, facilitating its reaction with an ammonia source.

Alternatively, the synthesis can proceed via an ester intermediate, such as methyl 5-bromo-2-methylnicotinate. This ester can be converted to the target carboxamide through ammonolysis, which involves reacting the ester with a high concentration of ammonia, often in a sealed vessel at elevated temperatures. The synthesis of related pyridine carboxamides has been achieved through various catalytic methods, including organophosphorus-catalyzed three-component reactions of amines, carboxylic acids, and pyridine N-oxides, highlighting the diversity of approaches to amide bond formation on a pyridine scaffold. nih.gov

Starting MaterialGeneral MethodCommon ReagentsProductRef
5-bromo-2-methylpyridine-3-carboxylic acidAcyl Chloride Pathway1. SOCl₂ or (COCl)₂2. NH₃ or NH₄OHThis compound nih.gov
5-bromo-2-methylpyridine-3-carboxylic acidDirect CouplingEDC, DCC, or other coupling agents; NH₃This compoundN/A
Methyl 5-bromo-2-methylnicotinateAmmonolysisConcentrated NH₃, HeatThis compoundN/A

Strategies for Selective Bromination on the Pyridine Carboxamide Scaffold

The synthesis of this compound via direct bromination of the 2-methylpyridine-3-carboxamide scaffold is governed by the principles of electrophilic aromatic substitution on a substituted pyridine ring. The regioselectivity of the bromination is dictated by the combined electronic and steric effects of the substituents already present on the ring: the nitrogen atom, the 2-methyl group, and the 3-carboxamide group.

The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to benzene (B151609). The carboxamide group at the C-3 position is also a deactivating, meta-directing group. Conversely, the methyl group at the C-2 position is an activating, ortho- and para-directing group. The interplay of these directing effects determines the position of incoming electrophiles.

In the case of 2-methylpyridine-3-carboxamide, the potential positions for electrophilic attack are C-4, C-5, and C-6.

C-4 position: This position is ortho to the deactivating carboxamide group and meta to the activating methyl group, making it electronically disfavored.

C-6 position: This position is ortho to the activating methyl group but is also adjacent to the deactivating ring nitrogen, which can sterically and electronically hinder the approach of an electrophile.

C-5 position: This position is para to the activating 2-methyl group and meta to the deactivating 3-carboxamide group. This alignment is electronically favorable, as the activating effect of the methyl group strongly directs the incoming electrophile to the para position, while the deactivating group directs it meta.

Therefore, the C-5 position is the most electronically activated and sterically accessible site for electrophilic bromination. This inherent regioselectivity allows for the synthesis of the 5-bromo derivative with high specificity. Common brominating agents used for such transformations include N-bromosuccinimide (NBS) and elemental bromine (Br₂), often in the presence of a suitable solvent. mdpi.com

Table 1: Representative Conditions for Electrophilic Bromination of Pyridine Scaffolds

Reagent Solvent Temperature Notes
N-Bromosuccinimide (NBS) Acetonitrile (MeCN) 0 °C to Room Temp. A widely used and milder alternative to Br₂, often providing high selectivity. mdpi.com
N-Bromosuccinimide (NBS) Dichloromethane (CH₂Cl₂) Room Temperature Another common solvent for NBS brominations.
Bromine (Br₂) Acetic Acid (AcOH) Room Temperature A classic and potent brominating agent, may require more controlled conditions to avoid over-bromination.

Development of Convergent and Efficient Synthetic Routes

Convergent synthetic strategies offer significant advantages in terms of efficiency, yield, and ease of purification by building complex molecules from pre-synthesized fragments. For this compound, the most prominent convergent route involves the amidation of a pre-brominated precursor, 5-bromo-2-methylnicotinic acid. sigmaaldrich.com This approach separates the synthesis of the complex pyridine core from the installation of the amide functionality.

The key intermediate, 5-bromo-2-methylnicotinic acid, is commercially available, making this route highly practical. sigmaaldrich.com The final step is the formation of the primary amide from the carboxylic acid. This transformation is a cornerstone of organic synthesis and can be achieved through several well-established methods, which generally involve the activation of the carboxylic acid followed by reaction with an ammonia source.

Common methods for this amidation step include:

Conversion to Acyl Chloride: The carboxylic acid is first converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-bromo-2-methylnicotinoyl chloride is then treated with ammonia or ammonium hydroxide (B78521) to yield the final carboxamide.

Peptide Coupling Reagents: A wide array of coupling agents, developed primarily for peptide synthesis, can be used for direct amidation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid in situ, allowing it to react directly with an amine. youtube.comucl.ac.uk

Catalytic Direct Amidation: Modern methods focus on the direct condensation of carboxylic acids and amines, avoiding stoichiometric activators and the associated waste. Catalysts based on boron (e.g., boric acid) or transition metals (e.g., titanium tetrachloride, TiCl₄) can facilitate this transformation under relatively mild conditions. ucl.ac.uknih.gov

Table 2: Comparison of Amidation Methods for Carboxylic Acids

Method Activating Agent / Catalyst Typical Solvent Temperature Advantages Disadvantages
Acyl Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride Toluene, Dichloromethane (DCM) Room Temp. to Reflux High reactivity of intermediate, high yields. Harsh reagents, generates acidic byproducts.
Carbodiimide Coupling EDC, DCC Dichloromethane (DCM), Dimethylformamide (DMF) 0 °C to Room Temp. Mild conditions, widely applicable. ucl.ac.uk Stoichiometric waste (urea byproduct), cost of reagents.
Other Coupling Agents HATU, T3P Dimethylformamide (DMF), Acetonitrile (MeCN) Room Temp. High efficiency, low side reactions. ucl.ac.uk High cost and high molecular weight of reagents lead to poor atom economy.

Elucidation of Chemical Reactivity and Derivatization Pathways

Reactivity of the Bromine Moiety at C-5

The bromine atom on the pyridine (B92270) ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) on pyridine rings is a well-established transformation. The pyridine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles. This reactivity is significantly enhanced by the presence of electron-withdrawing groups. In 5-Bromo-2-methylpyridine-3-carboxamide, the carboxamide group at the C-3 position acts as an electron-withdrawing group, increasing the electrophilicity of the ring.

Generally, nucleophilic attack on pyridines is favored at the C-2 and C-4 positions (ortho and para to the nitrogen atom), as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. uoanbar.edu.iq Attack at the C-5 position is less common as it does not benefit from this direct stabilization. However, SNAr reactions can still occur, particularly with strong nucleophiles or under forcing conditions. For activated substrates like N-methylpyridinium ions, the typical leaving group order (F > Cl ≈ Br > I) is not always observed, suggesting that the initial addition of the nucleophile is not always the sole rate-determining step. nih.gov

In some highly electron-deficient heterocyclic systems, such as 5-bromo-1,2,3-triazines, SNAr reactions have been shown to proceed through a concerted mechanism rather than a stepwise addition-elimination pathway. organic-chemistry.orgnih.gov Given the electronic nature of the substituted pyridine ring in this compound, displacement of the C-5 bromine by potent nucleophiles like alkoxides, thiolates, or amines is a feasible, albeit potentially challenging, derivatization strategy.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling with related amides)

The bromine atom at C-5 serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron species with an organohalide, is a particularly powerful tool in this context. nih.govlibretexts.org

Research on the closely related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, demonstrates the utility of this approach. nih.govresearchgate.net This amide readily undergoes Suzuki-Miyaura coupling with a variety of arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄. nih.gov These reactions are typically carried out in a solvent mixture like 1,4-dioxane (B91453) and water at elevated temperatures (85-95 °C) and tolerate a wide array of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. nih.gov The yields for these transformations are generally moderate to good. nih.govresearchgate.net

Given the structural similarity, this compound is expected to exhibit comparable reactivity in Suzuki-Miyaura coupling reactions, providing a reliable pathway to synthesize 5-aryl-2-methylpyridine-3-carboxamides.

Arylboronic Acid Coupling PartnerCatalyst SystemSolventTemperatureReported Yield (%)*
Phenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane / H₂O85-95 °C75
4-Methylphenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane / H₂O85-95 °C78
4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane / H₂O85-95 °C72
4-Chlorophenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane / H₂O85-95 °C70
3-Nitrophenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane / H₂O85-95 °C65
nih.gov

Transformations Involving the Methyl Group at C-2

The methyl group at the C-2 position is amenable to various transformations, most notably oxidation and halogenation, which introduce new functional groups.

Oxidation Reactions

The methyl group of a methylpyridine can be oxidized to afford aldehydes, carboxylic acids, or N-oxides, depending on the oxidant and reaction conditions. nih.gov The oxidation of the 2-methyl group in this compound would lead to the formation of 5-bromo-3-carboxamidopyridine-2-carboxylic acid or the corresponding aldehyde.

Various oxidizing agents have been employed for the oxidation of methylpyridines. For instance, vapor-phase catalytic oxidation over modified vanadium oxide catalysts can convert 2-methyl groups into aldehydes or carboxylic acids. researchgate.net Other common reagents include potassium permanganate (B83412) (KMnO₄) and nitric acid under vigorous conditions. Peracids, such as peracetic acid, tend to oxidize the pyridine nitrogen to form the corresponding N-oxide. uoanbar.edu.iqwikipedia.org The choice of reagent would need to account for the stability of the bromo and carboxamide functionalities present in the molecule.

Halogenation of the Methyl Group

The methyl group attached to the pyridine ring can undergo free-radical halogenation to yield halomethyl, dihalomethyl, or trihalomethyl derivatives. This transformation is analogous to the halogenation of toluene. Typical conditions involve the use of a halogenating agent like chlorine (Cl₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN).

The side-chain chlorination of 2-methylpyridine (B31789) derivatives has been documented. google.comrsc.org A key consideration in these reactions is the basicity of the pyridine nitrogen, which can react with the hydrogen halide byproduct (e.g., HCl) to form a pyridinium (B92312) salt. This salt is generally unreactive toward further radical chlorination. google.com To circumvent this, the reaction can be performed in the presence of a base or by carefully controlling the pH of the reaction medium to neutralize the acid as it forms. google.com Similarly, side-chain fluorination of methylpyridines has also been achieved using reagents like hydrogen fluoride (B91410) and chlorine. google.com

Functional Group Transformations of the Carboxamide Unit at C-3

The primary carboxamide group at the C-3 position is a versatile functional group that can be converted into several other important functionalities, including carboxylic acids, amines, and nitriles.

Hydrolysis to Carboxylic Acid: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-methylpyridine-3-carboxylic acid. This transformation is typically achieved under acidic or basic conditions with heating. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), is a common and effective method for this conversion in related pyridine systems. nih.gov

Dehydration to Nitrile: Dehydration of the primary carboxamide provides a direct route to the corresponding nitrile, 5-bromo-2-methyl-3-cyanopyridine. This is commonly accomplished using strong dehydrating agents. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation and has been successfully used to convert 5-bromopicolinamide into 5-bromo-2-pyridinecarbonitrile. chemicalbook.com

Hofmann Rearrangement to Amine: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com This reaction proceeds by treating the amide with bromine in a basic solution (e.g., NaOH), leading to the formation of an isocyanate intermediate which is then hydrolyzed to the amine. wikipedia.org This method is notably used for the synthesis of 3-aminopyridine (B143674) from nicotinamide (B372718) (pyridine-3-carboxamide). wikipedia.orgchemistwizards.com Applying this reaction to this compound would yield 5-bromo-2-methylpyridin-3-amine (B1289001), providing a route to introduce an amino group at the C-3 position. chemistwizards.comnih.gov

Hydrolysis to Carboxylic Acid Derivatives

The carboxamide functional group of this compound can undergo hydrolysis to yield 5-bromo-2-methylpyridine-3-carboxylic acid, also known as 5-bromo-2-methylnicotinic acid. This transformation is a fundamental reaction of amides and can be achieved under either acidic or basic conditions, typically requiring heat to proceed at a practical rate.

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses, eliminating ammonia (B1221849) to form the carboxylic acid.

In basic hydrolysis, a hydroxide ion acts as the nucleophile, attacking the amide carbonyl carbon. This forms a tetrahedral intermediate which then expels an amide anion. The amide anion subsequently deprotonates the initially formed carboxylic acid, driving the reaction to completion. An acidic workup is then required to protonate the resulting carboxylate salt to furnish the final carboxylic acid product.

Reaction TypeTypical ReagentsGeneral Conditions
Acid-Catalyzed HydrolysisAqueous HCl, Aqueous H₂SO₄Heating/Reflux
Base-Catalyzed HydrolysisAqueous NaOH, Aqueous KOHHeating/Reflux, followed by acidic workup

Reduction to Amine Derivatives

The carbonyl group of the carboxamide in this compound can be completely reduced to a methylene (B1212753) group, converting the carboxamide into a primary amine. This transformation yields (5-bromo-2-methylpyridin-3-yl)methanamine.

This reduction is typically accomplished using powerful hydride-donating reagents, as the amide carbonyl is less reactive than that of ketones or aldehydes. The most common and effective reagent for this purpose is Lithium Aluminium Hydride (LiAlH₄). The reaction must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with water and other protic solvents.

The mechanism involves the initial addition of a hydride ion to the carbonyl carbon. The resulting intermediate coordinates to the aluminum, and subsequent elimination of an oxygen-aluminum species, followed by further reduction steps, leads to the formation of the amine. A final aqueous workup step is necessary to quench any excess reagent and to liberate the amine product. This method is a standard procedure for the conversion of amides to amines in organic synthesis.

ReagentTypical SolventGeneral Conditions
Lithium Aluminium Hydride (LiAlH₄)Anhydrous Diethyl Ether, Anhydrous Tetrahydrofuran (THF)Initial reaction at 0 °C, followed by reflux; Aqueous workup
Borane-Tetrahydrofuran Complex (BH₃·THF)Anhydrous Tetrahydrofuran (THF)Heating/Reflux; Acidic workup

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the carboxamide group in this compound possesses a lone pair of electrons and a proton, allowing it to undergo N-alkylation and N-acylation reactions to produce N-substituted derivatives. The existence of compounds such as 5-bromo-N-ethyl-2-methylpyridine-3-carboxamide confirms the viability of these pathways. nih.gov

N-Alkylation involves the substitution of the hydrogen atom on the amide nitrogen with an alkyl group. This reaction is typically performed by first treating the amide with a base to generate an amidate anion. This anion then acts as a nucleophile, attacking an alkylating agent, such as an alkyl halide, in a nucleophilic substitution reaction. The choice of base is crucial; strong bases like sodium hydride (NaH) are often required to deprotonate the relatively non-acidic N-H bond of the primary amide.

N-Acylation introduces an acyl group to the amide nitrogen, converting the primary amide into an imide. This transformation generally requires reacting the amide with an acylating agent, such as an acid chloride or an acid anhydride (B1165640). Similar to N-alkylation, the reaction is often facilitated by the use of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. In some cases, a catalyst may also be employed. For instance, the acylation of the related 5-bromo-2-methylpyridin-3-amine with acetic anhydride is performed in the presence of sulfuric acid. mdpi.com

Reagents for N-Alkylation and N-Acylation
TransformationTypical BasesTypical Electrophiles (Alkylating/Acylating Agents)
N-AlkylationSodium Hydride (NaH), Potassium Carbonate (K₂CO₃)Methyl Iodide (CH₃I), Ethyl Bromide (CH₃CH₂Br), Benzyl Chloride (C₆H₅CH₂Cl)
N-AcylationPyridine, Triethylamine (B128534) (Et₃N), Sodium Hydride (NaH)Acetyl Chloride (CH₃COCl), Acetic Anhydride ((CH₃CO)₂O), Benzoyl Chloride (C₆H₅COCl)

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 5-Bromo-2-methylpyridine-3-carboxamide, offering precise information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopic Analysis for Structural Confirmation

Proton NMR analysis confirms the arrangement of protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the amide protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom, the methyl group, and the carboxamide group. The expected signals would include two distinct aromatic protons, a singlet for the methyl group, and two separate signals for the amide (-NH₂) protons due to restricted rotation around the C-N bond.

Carbon (¹³C) NMR Spectroscopic Analysis for Carbon Framework Assignment

The ¹³C NMR spectrum provides a complete map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal. The spectrum would show six signals for the pyridine ring carbons and one signal for the methyl carbon. The chemical shifts of the ring carbons are significantly influenced by the attached substituents; for instance, the carbon atom bonded to the bromine (C5) would be shifted, as would the carbons adjacent to the nitrogen atom (C2 and C6) and the carboxamide group (C3).

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the molecular connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons in the pyridine ring and the methyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the functional groups present in the molecule by measuring the absorption or scattering of infrared radiation.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound display characteristic absorption bands that confirm the presence of its key functional groups.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amide N-HSymmetric & Asymmetric Stretching3400-3100
Aromatic C-HStretching3100-3000
Methyl C-HStretching2980-2850
Amide C=O (Amide I)Stretching~1680-1650
Amide N-H (Amide II)Bending~1650-1550
Aromatic C=C/C=NRing Stretching1600-1450
C-BrStretching600-500

Interactive Data Table: Filter by functional group or wavenumber to explore characteristic frequencies.

These vibrational frequencies provide clear evidence for the amide and substituted pyridine structures within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₇H₇BrN₂O), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by two mass units, confirming the presence of a single bromine atom in the molecule.

Precise Mass Determination via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) would need to be performed on a purified sample of this compound. This would yield an experimental mass with high precision, which could then be compared to the theoretical exact mass calculated from its molecular formula (C₇H₇BrN₂O). This comparison is crucial for confirming the elemental composition of the synthesized compound.

Fragmentation Pattern Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments would be required to analyze the fragmentation pattern. By inducing fragmentation of the parent ion, the resulting daughter ions would provide critical insights into the compound's structure, confirming the connectivity of the pyridine ring, the methyl group, the bromine atom, and the carboxamide moiety.

Single Crystal X-ray Diffraction Analysis

This technique is indispensable for unequivocally determining the three-dimensional structure of the molecule in the solid state.

Elucidation of Molecular and Crystal Structures

A suitable single crystal of this compound would need to be grown and subjected to X-ray diffraction. The resulting data would allow for the determination of its crystal system (e.g., monoclinic, orthorhombic), space group, and the precise dimensions of the unit cell.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

From the solved crystal structure, a comprehensive table of all bond lengths (e.g., C-C, C-N, C=O, C-Br), bond angles, and torsional angles could be generated. This data provides the definitive geometry of the molecule.

Determination of Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would also reveal how individual molecules pack together in the crystal lattice. This includes identifying and quantifying intermolecular interactions, such as hydrogen bonds (likely involving the carboxamide -NH₂ and C=O groups) and potentially halogen bonds or π-π stacking interactions, which govern the supramolecular architecture.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted pyridine (B92270) derivatives. mdpi.com This method allows for the accurate calculation of a molecule's electronic structure, providing a foundation for understanding its geometry, stability, and reactivity. mdpi.com For molecules related to 5-Bromo-2-methylpyridine-3-carboxamide, DFT studies are typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a reliable balance between computational cost and accuracy. mdpi.comnih.gov

Geometry Optimization and Energy Calculations

A fundamental step in any quantum mechanical study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the minimum energy on the potential energy surface. nih.gov For pyridine derivatives, this involves calculating bond lengths, bond angles, and dihedral angles. mdpi.com Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure is a true minimum, distinguished by the absence of any imaginary frequencies. mdpi.com These calculations provide the total electronic energy, zero-point vibrational energy, and other thermodynamic properties which are crucial for assessing the molecule's stability.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. mdpi.com In studies of derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001), the HOMO-LUMO gap was analyzed to understand structure-property relationships. mdpi.com

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Derivative 1-5.98-1.354.63
Derivative 2-6.05-1.554.50
Derivative 3-5.87-1.484.39

This table presents representative FMO data from DFT calculations on closely related pyridine derivatives, illustrating how substitutions can influence electronic properties. The specific values for this compound would require a dedicated calculation.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Indices

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

For related brominated pyridine molecules, MEP analysis has been used to identify these reactive sites, confirming that the nitrogen of the pyridine ring and the oxygen of a carbonyl group are regions of high negative potential. mdpi.com Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can also be derived from HOMO and LUMO energies to provide quantitative measures of reactivity. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict spectroscopic data, which serves as a powerful method for structural confirmation when compared with experimental results.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated for the optimized molecular structure. scispace.com These calculated frequencies, corresponding to infrared (IR) and Raman spectra, are often scaled by a specific factor (e.g., 0.961) to correct for anharmonicity and other systematic errors in the computational method. The analysis, often aided by Potential Energy Distribution (PED), helps in assigning specific vibrational modes (stretching, bending, rocking) to the observed spectral bands, confirming the presence of functional groups like C=O, N-H, and C-Br. researchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
N-H stretch34503400Amide N-H
C=O stretch17101685Amide Carbonyl
C-Br stretch650640Bromo group
Pyridine Ring stretch15801575C=C/C=N stretch

This table provides an example of how calculated vibrational frequencies for a related pyridine carboxamide compare to experimental data, demonstrating the utility of DFT in spectral analysis.

Conformational Analysis and Potential Energy Surface Mapping

For molecules with rotatable single bonds, such as the bond connecting the pyridine ring to the carboxamide group in this compound, multiple conformations can exist. Conformational analysis is the study of the energies and stabilities of these different spatial arrangements (conformers). researchgate.net

Simulations of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry can elucidate the dynamic processes of chemical reactions. By mapping the reaction pathway from reactants to products, researchers can identify crucial intermediates and transition states. researchgate.net A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

DFT calculations are employed to locate the geometry of transition states and calculate their energies. This information is vital for determining the activation energy of a reaction, which in turn governs the reaction rate. oberlin.edu For example, in studies of the reactions of pyridine carboxamides, quantum chemical calculations have been used to propose transition-state models and mechanisms to explain observed reactivity and reaction yields. mdpi.com These simulations can clarify how factors like intramolecular hydrogen bonding might stabilize a transition state and influence the reaction pathway. mdpi.com Computational studies have also been used to understand the formation and reactivity of pyridine acyl radicals in the synthesis of pyridine carboxamides. rsc.org

Exploration of Advanced Applications and Future Research Directions

Utilization as a Versatile Synthetic Building Block

The presence of reactive sites—the bromine atom, which is amenable to cross-coupling reactions, and the carboxamide group, which can be modified or used to direct molecular interactions—makes 5-Bromo-2-methylpyridine-3-carboxamide a valuable intermediate in synthetic chemistry.

The bromopyridine core is a well-established scaffold for generating libraries of complex heterocyclic compounds, primarily through metal-catalyzed cross-coupling reactions. Research on the closely related precursor, N-[5-bromo-2-methylpyridine-3-yl]acetamide, has demonstrated the utility of this framework. mdpi.com In these studies, the bromine atom serves as a handle for Suzuki cross-coupling reactions with various arylboronic acids, enabling the synthesis of a wide array of novel pyridine (B92270) derivatives with moderate to good yields. mdpi.com

This synthetic strategy highlights the potential of the 5-bromo-2-methylpyridine (B113479) core for creating structurally diverse molecules. By analogy, this compound can be expected to serve as a similar building block, allowing for the introduction of different aryl or heteroaryl substituents at the 5-position. The carboxamide group can be retained to influence the final properties of the molecule or can be hydrolyzed back to the carboxylic acid for further derivatization. This versatility makes the compound an ideal starting point for developing libraries of compounds for applications such as drug discovery, where pyridine carboxamide scaffolds have been identified as promising leads for various therapeutic targets. nih.govnih.gov

Pyridine derivatives are integral to the field of materials science, where they are used to create advanced materials like polymers and specialized coatings. chemimpex.com The related compound, 5-Bromo-2-carboxy-3-methylpyridine, is noted for its application in this area, leveraging its unique chemical properties to enhance material durability and resistance. chemimpex.com

This compound offers additional advantages as a precursor for organic materials. The carboxamide group is a powerful functional group for directing molecular assembly through strong, directional hydrogen bonds. acs.orgresearchgate.net This capability can be harnessed to create highly ordered, self-assembling materials such as liquid crystals, organic frameworks, and functional polymers where the supramolecular organization dictates the material's properties. The bromine atom provides a site for polymerization or for introducing functional groups that can tune the electronic or photophysical properties of the resulting material.

Investigation in Supramolecular Chemistry and Crystal Engineering

Crystal engineering relies on the understanding and control of intermolecular interactions to design solid-state structures with desired properties. This compound possesses key functional groups—a carboxamide moiety and a bromine atom—that are central to the formation of predictable and robust supramolecular architectures.

The carboxamide group is a cornerstone of supramolecular chemistry, acting as both a hydrogen-bond donor (N-H) and acceptor (C=O). acs.orgresearchgate.net This dual nature allows for the formation of highly predictable and stable hydrogen-bonding motifs. In studies of related pyridine-2-carboxamide derivatives, molecules have been shown to self-assemble into one-dimensional chains through complementary pairs of amide N-H···O hydrogen bonds. nih.gov

It is highly probable that this compound would participate in similar self-assembly processes. The primary amide group can form robust synthons, such as dimers or catemers, which propagate into higher-order structures like tapes, sheets, or three-dimensional networks. nih.govmdpi.com The precise architecture would be influenced by steric factors from the methyl group and competition from other potential interactions, but the amide-amide hydrogen bond is expected to be a dominant structure-directing interaction.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as an oxygen, nitrogen, or another halogen atom. nih.gov The bromine atom in this compound can function as a halogen bond donor. Studies on halogenated pyridine derivatives have shown that the strength of this interaction is enhanced when the pyridine ring is electron-deficient, which increases the electrophilic character of the region on the halogen atom known as the σ-hole. acs.org

In the solid state, this bromine atom could form directional C-Br···O=C or C-Br···N(pyridine) interactions, competing with or complementing the primary hydrogen-bonding network. researchgate.net In copper(I) halide complexes with 2,5-dihalopyridines, halogen bonds between the pyridine's halogen substituent and the copper-bound halide are observed to be a key structure-directing force, leading to the formation of 3-D supramolecular networks. nih.gov This precedent suggests that the bromine atom of this compound could be a valuable tool in designing complex, multi-component crystalline systems.

The ability of a molecule to form multiple crystalline structures (polymorphism) or to crystallize with another neutral molecule (cocrystallization) is of immense interest, particularly in the pharmaceutical industry. Carboxamide compounds are known to exhibit polymorphism, where different packing arrangements of the same molecule arise from subtle variations in intermolecular interactions. rsc.org Pyridine-2,6-dicarboxamides, for example, have been shown to form multiple polymorphic phases and hydrates depending on the crystallization conditions. acs.orgresearchgate.net

Furthermore, the carboxamide group is a highly effective functional group for forming cocrystals. Nicotinamide (B372718) (pyridine-3-carboxamide), which is structurally similar to the target compound, is a widely used coformer that readily forms cocrystals with active pharmaceutical ingredients through hydrogen bonds between its amide group and functional groups like carboxylic acids. ugm.ac.idresearchgate.netacs.org These cocrystals can significantly improve properties such as solubility and dissolution rate. rsc.org Given these precedents, this compound is a strong candidate for the discovery of novel polymorphs and the engineering of cocrystals with tailored physicochemical properties.

Data Tables

Table 1: Potential Intermolecular Interactions for this compound

Interaction Type Donor/Acceptor Site on Molecule Potential Supramolecular Structure
Hydrogen Bond Donor: Amide N-HAcceptor: Amide C=O Dimers, 1D chains, 2D sheets
Hydrogen Bond Donor: Amide N-HAcceptor: Pyridine N Heteromolecular synthons (in cocrystals)
Halogen Bond Donor: C-BrAcceptor: Amide C=O Chains, layers, 3D networks
Halogen Bond Donor: C-BrAcceptor: Pyridine N Chains, layers, 3D networks

| π-π Stacking | Pyridine Ring | Stacked columnar or herringbone arrays |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
N-[5-bromo-2-methylpyridine-3-yl]acetamide
5-Bromo-2-methylpyridine-3-carboxylic acid
Arylboronic acids
Nicotinamide (Pyridine-3-carboxamide)
Pyridine-2,6-dicarboxamides

Coordination Chemistry of this compound and its Derivatives

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. Halogenated pyridine carboxamides, such as this compound, present a rich platform for developing novel metal complexes due to their versatile structural and electronic features. The presence of multiple potential donor atoms—the pyridine nitrogen, the amide oxygen, and the amide nitrogen—allows for diverse coordination modes, while the electronic properties of the pyridine ring can be fine-tuned by its substituents.

Ligand Design for Metal Complexation

The design of effective ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. This compound is an intriguing candidate for ligand design due to a combination of well-defined coordination sites and tunable electronic properties.

Key structural features influencing its role as a ligand include:

Pyridine Nitrogen: The nitrogen atom within the pyridine ring is a primary Lewis basic site, readily available for coordination to a wide range of metal ions. The basicity of this nitrogen is modulated by the electronic effects of the other substituents on the ring.

Carboxamide Group: The amide functional group (-CONH₂) offers a secondary potential binding site. It can coordinate to a metal center through the carbonyl oxygen atom, which possesses lone pairs of electrons. This allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with the metal ion via the pyridine nitrogen and the amide oxygen. Chelation significantly enhances the thermodynamic stability of the resulting complex compared to monodentate coordination.

Substituent Effects: The bromo and methyl groups on the pyridine ring are not innocent bystanders. The methyl group at the 2-position provides steric hindrance near the primary nitrogen coordination site, which can influence the geometry of the final complex. Electronically, the methyl group is weakly electron-donating, slightly increasing the basicity of the pyridine nitrogen. Conversely, the bromine atom at the 5-position is electron-withdrawing through its inductive effect, which can decrease the nitrogen's basicity. This electronic tug-of-war allows for subtle tuning of the ligand's donor strength.

By analogy with related bromo-substituted pyridine ligands, such as 5-bromo-2-(hydroxymethyl)pyridine which coordinates in a bidentate manner through its pyridine nitrogen and hydroxyl oxygen, this compound is expected to form stable chelate complexes. researchgate.net The interplay of these steric and electronic factors is crucial in designing ligands for specific metal ions to achieve desired coordination geometries, such as octahedral or square planar, which are vital for subsequent applications. researchgate.netnih.gov

Synthesis and Structural Characterization of Metal-Organic Complexes

The synthesis of metal-organic complexes with this compound would typically involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor (e.g., chlorides, nitrates, acetates of transition metals like copper, cobalt, palladium, or silver) and reaction conditions (temperature, solvent, stoichiometry) would critically influence the final product's structure and dimensionality. researchgate.netekb.eg

For instance, reacting the ligand with salts like CuCl₂·2H₂O or CoCl₂·6H₂O could yield mononuclear complexes where the metal center is chelated by one or more ligand molecules. researchgate.net The coordination sphere could be completed by solvent molecules or the counter-ions from the salt, leading to diverse coordination geometries. researchgate.net

The structural characterization of these new complexes is paramount to understanding their properties. Key analytical techniques include:

X-ray Crystallography: This is the definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions like hydrogen bonding or halogen bonding.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Coordination of the amide group's oxygen to a metal ion typically causes a decrease in the frequency of the C=O stretching vibration, providing clear evidence of chelation.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the ligand's structure within the complex and provide insights into the coordination environment in solution.

Elemental Analysis and Thermal Analysis: These methods are used to confirm the empirical formula and assess the thermal stability of the synthesized complexes, respectively. ekb.eg

Below is a table summarizing the expected coordination behavior and characterization data for hypothetical metal complexes of this compound (L).

Metal IonPotential Complex FormulaExpected GeometryKey Characterization Data
Cu(II)[Cu(L)₂Cl₂]Distorted OctahedralShift in IR ν(C=O) band; Paramagnetic broadening in NMR.
Co(II)[Co(L)₂Cl₂]Distorted Octahedral or TetrahedralColor change upon complexation; Magnetic susceptibility measurements. researchgate.net
Pd(II)[Pd(L)₂Cl₂]Square PlanarSharp signals in ¹H and ¹³C NMR spectra.
Ag(I)[Ag(L)(NO₃)]Linear or Trigonal PlanarShift in IR ν(C=O) and ν(N-H) bands.

This table is based on established principles of coordination chemistry and data from analogous systems.

Potential for Catalytic Applications (e.g., in organic transformations)

Metal complexes derived from pyridine-based ligands are workhorses in the field of catalysis, facilitating a wide array of organic transformations. While specific catalytic studies on complexes of this compound are not yet reported, their potential can be inferred from the behavior of structurally similar catalysts.

The combination of a pyridine ring, an amide group, and a halogen atom makes these complexes promising candidates for several catalytic applications:

Cross-Coupling Reactions: Palladium complexes are renowned for their catalytic activity in C-C and C-N bond-forming reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. A palladium(II) complex of this compound could serve as a robust pre-catalyst. The ligand's strong coordination would stabilize the metal center, potentially leading to high turnover numbers and stability. The bromo substituent on the ligand itself could also be used as a handle for further functionalization to create more complex, tailored catalyst structures.

Oxidation Catalysis: Copper and cobalt complexes are known to catalyze various oxidation reactions. Complexes with this ligand could potentially be explored for the selective oxidation of alcohols or hydrocarbons, where the ligand framework helps to modulate the redox potential of the metal center.

Lewis Acid Catalysis: The coordinated metal ion in a complex acts as a Lewis acid. The electronic properties of the ligand can be tuned to control the acidity of the metal center, making these complexes potential catalysts for reactions such as Diels-Alder or Friedel-Crafts reactions.

The modular nature of the ligand allows for systematic modification. For example, replacing the bromine atom with other groups or altering the substituents on the amide nitrogen would change the steric and electronic environment around the metal, enabling the optimization of catalytic activity and selectivity for a specific organic transformation.

Emerging Research Frontiers in Halogenated Pyridine Carboxamide Chemistry

The chemistry of halogenated pyridine carboxamides is an evolving field with several exciting research frontiers emerging at the intersection of coordination chemistry, supramolecular chemistry, and materials science. These frontiers leverage the unique properties conferred by the combination of the pyridine core, the carboxamide linker, and the halogen substituent.

One of the most significant emerging areas is the exploration of halogen bonding in concert with metal coordination. acs.org The bromine atom on the pyridine ring can act as a halogen bond donor, forming directional non-covalent interactions with electron-donating atoms on adjacent molecules. mdpi.com This provides a powerful tool for crystal engineering, allowing for the rational design of multi-dimensional supramolecular architectures. By programming both metal coordination and halogen bonding, researchers can create complex metal-organic frameworks (MOFs) or co-crystals with tailored topologies and properties. mdpi.com

Another frontier is the development of multifunctional and responsive materials . The amide group is a versatile platform for further chemical modification, allowing for the introduction of other functional units (e.g., photo-responsive groups, redox-active moieties, or polymerizable groups). This could lead to the creation of "smart" materials where the optical, magnetic, or catalytic properties of the metal complex can be switched by an external stimulus.

Furthermore, there is growing interest in the application of these compounds in medicinal and biological chemistry . Pyridine derivatives are ubiquitous in pharmaceuticals, and their metal complexes offer unique three-dimensional structures and modes of action that are not accessible to purely organic molecules. nih.govresearchgate.net Halogenated pyridine carboxamide complexes could be investigated as potential therapeutic agents, where the ligand helps to deliver the metal ion to a biological target.

Finally, the synergy between experimental synthesis and computational chemistry represents a major frontier. mdpi.com Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures of new complexes, rationalize their spectroscopic properties, and model their potential catalytic pathways. This predictive power can guide synthetic efforts, accelerating the discovery of new materials with desired functions and pushing the boundaries of what is possible in halogenated pyridine carboxamide chemistry.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-2-methylpyridine-3-carboxamide?

Methodological Answer:
The compound can be synthesized via bromination of a pyridine precursor followed by carboxamide functionalization. For example:

  • Bromination : Start with 2-methylpyridine-3-carboxamide and introduce bromine at the 5-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) .
  • Amidation : If the carboxamide group is not pre-installed, convert a carboxylic acid precursor (e.g., 5-bromo-2-methylpyridine-3-carboxylic acid) to the amide via coupling reagents like EDCI/HOBt or via activation as an acid chloride followed by ammonia treatment .
    Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-bromination.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the substitution pattern (e.g., bromine at C5, methyl at C2, carboxamide at C3). Coupling constants in 1^1H NMR can distinguish aromatic protons .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected: ~215.05 g/mol) and isotopic patterns due to bromine .
  • Melting Point Analysis : Compare observed melting points (e.g., 173–175°C for related analogs) to literature values to assess purity .
  • HPLC-PDA : Ensure >95% purity by reverse-phase chromatography, noting retention times under standardized conditions .

Advanced: How can regioselectivity challenges during bromination be addressed?

Methodological Answer:
Regioselectivity in pyridine bromination is influenced by directing groups:

  • Electronic Effects : The carboxamide group at C3 directs electrophilic substitution to C5 due to its meta-directing nature. However, competing para-directing effects from the methyl group at C2 may require optimization .
  • Protection/Deprotection : Temporarily protect the carboxamide as an ester to alter electronic effects, then deprotect post-bromination .
  • Catalytic Systems : Use Lewis acids (e.g., FeBr3_3) to enhance selectivity. Monitor reaction temperature (e.g., 0–25°C) to minimize side products .

Advanced: How to resolve contradictions in reported physical properties (e.g., melting points) across literature sources?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:

  • Recrystallization : Purify the compound using solvents like ethanol/water or DCM/hexane to isolate the dominant polymorph .
  • DSC Analysis : Perform differential scanning calorimetry to identify polymorph transitions and confirm the reported melting range .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 5-bromo-2-chloro-3-methylpyridine, mp 78–80°C ) to assess consistency.

Advanced: What coupling reactions are suitable for functionalizing this compound?

Methodological Answer:
The bromine at C5 enables cross-coupling reactions:

  • Suzuki-Miyaura : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh3_3)4_4) and boronic acids. Optimize base (e.g., K2_2CO3_3) and solvent (e.g., DMF/H2_2O) .
  • Buchwald-Hartwig Amination : Introduce amines at C5 via Pd-mediated coupling with primary/secondary amines .
  • SNAr Reactions : Exploit electron-deficient pyridine rings for nucleophilic substitution with thiols or alkoxides under basic conditions .

Advanced: How to design bioactive analogs using this compound as a scaffold?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents systematically:
    • Replace Br with bioisosteres (e.g., CF3_3, CN) to enhance metabolic stability .
    • Functionalize the carboxamide (e.g., methylate to reduce polarity) .
  • Fragment-Based Screening : Use the core structure in combinatorial libraries to identify hits for kinase or protease inhibition .
  • In Silico Docking : Perform molecular modeling to predict binding interactions with target proteins (e.g., ATP-binding pockets) .

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5-Bromo-2-methylpyridine-3-carboxamide
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Reactant of Route 2
5-Bromo-2-methylpyridine-3-carboxamide

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